molecular formula C19H24N6O2S B2950375 7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1421463-99-1

7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No.: B2950375
CAS No.: 1421463-99-1
M. Wt: 400.5
InChI Key: ZIWZBZJLHSQCCN-UHFFFAOYSA-N
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Description

7-Ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a novel, complex heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule is of significant interest due to its hybrid structure, which incorporates multiple privileged pharmacophores known to exhibit diverse biological activities. The core of the compound features a fused dihydropyrimido-thiazinone system, a scaffold that shares structural similarities with dihydropyrimidinones (DHPMs). DHPMs are recognized as privileged structures in drug discovery, meaning they are capable of providing ligands for multiple, unrelated biological targets . These scaffolds have been reported to possess a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antiviral activities . The structure is further functionalized with a 4-(pyrimidin-2-yl)piperazine moiety, a fragment commonly found in biologically active compounds and known to contribute to favorable pharmacokinetic properties and receptor binding . The integration of these systems suggests potential for this compound to be investigated as a key intermediate or a lead compound in the development of enzyme inhibitors, particularly kinase inhibitors, or as a candidate for high-throughput screening against various disease models. Researchers can utilize this chemical to explore structure-activity relationships (SAR), investigate novel mechanisms of action, and develop new therapeutic agents for conditions such as cancer, infectious diseases, and central nervous system disorders. This product is intended for research and development purposes only in a laboratory setting. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

7-ethyl-8-methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S/c1-3-15-13(2)22-19-25(17(15)27)11-14(12-28-19)16(26)23-7-9-24(10-8-23)18-20-5-4-6-21-18/h4-6,14H,3,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWZBZJLHSQCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-ethyl-8-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6O2SC_{18}H_{22}N_{6}O_{2}S, which indicates a significant presence of nitrogen and sulfur atoms that contribute to its biological properties. The structure includes a pyrimidine moiety and a piperazine ring, which are known to enhance pharmacological activity.

PropertyValue
Molecular Weight378.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
LogP2.5

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation and viral replication:

  • Kinase Inhibition : This compound has shown potential as an inhibitor of various kinases that play critical roles in cell signaling pathways associated with tumor growth. For example, it may inhibit the activity of the vascular endothelial growth factor receptor (VEGFR), which is essential for angiogenesis in tumors .
  • Antiviral Activity : Recent studies have indicated that similar compounds exhibit antiviral properties by targeting viral enzymes such as reverse transcriptase. This suggests that our compound may also possess similar mechanisms, although specific data on its antiviral efficacy remains limited .

Case Studies

  • Antitumor Activity : In a study evaluating the antiproliferative effects of various compounds on cancer cell lines, derivatives similar to this compound demonstrated significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cells with IC50 values ranging from 10 to 30 µM .
  • Vascular Targeting : Another study highlighted the compound's ability to inhibit VEGFR-2 activity in vitro, leading to reduced proliferation rates in endothelial cells. This inhibition was quantified with an IC50 value of approximately 0.19 µM, indicating strong potential for use in antiangiogenic therapies .

Table 2: Biological Activity Comparison

Compound NameTarget ActivityIC50 (µM)Reference
Compound AVEGFR-2 Inhibition0.19
Compound BAntiviral (RT Inhib.)0.35
Compound CAntiproliferative10 - 30

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related heterocycles from the literature:

Compound Core Structure Substituents/Modifications Key Properties Reference
Target Compound Pyrimido[2,1-b][1,3]thiazin-6-one 7-ethyl, 8-methyl, 3-(pyrimidin-2-yl-piperazine-carbonyl) Enhanced lipophilicity; potential kinase inhibition due to piperazine-pyrimidine N/A
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one Piperazine linked via methyl group; pyridine substituent Moderate solubility; evaluated for anticancer activity (IC₅₀ ~1–5 μM)
3-Aminopyrazolo[4,3-e][1,3,4]thiadiazolo[3,2-a]pyrimidin-4(1H)-one Pyrazolo-thiadiazolo-pyrimidinone Amino group at position 3; fused thiadiazole ring High polarity; antimicrobial activity reported
1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Pyrazolo[3,4-d]pyrimidine Hydrazine at position 4; p-tolyl group DNA intercalation potential; used in antitumor studies
6,7-Dihydro-8H-thiopyrano[2,3-b]pyrazin-8-one Thiopyrano-pyrazinone Sulfur-containing thiopyran ring; fused pyrazine Limited solubility; explored for CNS-targeting applications
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, and ester groups High molecular weight; fluorescence properties for imaging applications

Key Insights from Structural Comparisons :

Core Heterocycle Influence: The pyrimido[2,1-b][1,3]thiazinone core (target compound) differs from pyrido-pyrimidinones (e.g., ) by replacing a pyridine ring with a thiazinone. This substitution may improve metabolic stability due to reduced oxidative susceptibility. Fused thiadiazole (e.g., ) or pyrazine rings (e.g., ) introduce distinct electronic profiles, affecting redox properties and target selectivity.

Role of Piperazine Moieties :

  • The target compound’s 4-(pyrimidin-2-yl)piperazine group mirrors the 4-(pyridin-2-yl)piperazine in . Both substituents likely enhance binding to ATP pockets in kinases, but the pyrimidine vs. pyridine distinction alters π-π stacking efficiency .

Biological Activity Trends: Alkyl substituents (7-ethyl, 8-methyl) in the target compound may improve membrane permeability compared to polar groups in ’s aminothiadiazolo-pyrimidinone . and ’s tetrahydroimidazopyridines demonstrate how bulky substituents (e.g., nitrophenyl) can confer imaging utility, whereas the target compound’s smaller substituents suggest therapeutic optimization.

Synthetic Complexity :

  • The target compound’s synthesis likely requires sequential cyclization and coupling steps, similar to ’s reductive amination for piperazine installation . In contrast, ’s hydrazine derivatives involve simpler condensation reactions.

Q & A

Basic Research: Synthesis Optimization

Q: What methodological approaches are recommended for optimizing the synthesis of this compound, given its complex heterocyclic core? A: Use a stepwise strategy:

  • Intermediate isolation : Synthesize key fragments (e.g., pyrimidin-2-yl piperazine) separately before coupling. For example, describes using oxalyl chloride and DMF/Et3_3N under reflux to form carbonyl linkages .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or base catalysts (e.g., Et3_3N) to improve yields.

Basic Research: Structural Characterization

Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: Prioritize:

  • 1^1H/13^{13}C NMR : Assign peaks for methyl/ethyl groups (δ 1.2–1.5 ppm) and piperazine protons (δ 2.5–3.5 ppm). highlights coupling constants (e.g., J=4.2J = 4.2 Hz) to distinguish diastereomers .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., used HRMS to confirm a related compound’s formula) .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and thiazine (C-S, ~650 cm1^{-1}) groups.

Advanced Research: Resolving Spectral Data Contradictions

Q: How should researchers address discrepancies in NMR or mass spectrometry data during characterization? A:

  • Control experiments : Re-synthesize intermediates to rule out impurities (e.g., used recrystallization in EtOH to purify intermediates) .
  • 2D NMR : Use COSY and HSQC to resolve overlapping signals in crowded regions (e.g., piperazine and pyrimidine protons).
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels to track unexpected peaks (refer to ’s isotopic analyses) .

Advanced Research: Pharmacological Activity Profiling

Q: What in vitro models are suitable for evaluating this compound’s bioactivity, given its structural similarity to kinase inhibitors? A:

  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., Bcr-Abl) using fluorescence polarization ( references imatinib analogs with piperazine motifs) .
  • Cellular uptake studies : Use LC-MS to quantify intracellular concentrations, adjusting logP via substituents (e.g., pyrimidine vs. pyridine in ) .
  • Cytotoxicity profiling : Compare IC50_{50} values across cancer cell lines (e.g., leukemia vs. solid tumors) to identify selectivity.

Basic Research: Stability Under Physiological Conditions

Q: How can researchers assess the compound’s stability in simulated biological environments? A:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC ( details solubility and stability metrics) .
  • Metabolic stability : Use liver microsomes to identify vulnerable sites (e.g., ester hydrolysis in the dihydrothiazine ring).

Advanced Research: Structure-Activity Relationship (SAR) Analysis

Q: What computational tools are effective for predicting SAR of modifications to the piperazine-pyrimidine moiety? A:

  • Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., ’s piperazine derivatives) .
  • QSAR modeling : Train models on bioactivity data from analogs (e.g., substituent effects on IC50_{50}) using descriptors like topological polar surface area (TPSA) (see ) .
  • Free-energy perturbation (FEP) : Calculate binding affinities for proposed substituents (e.g., replacing ethyl with cyclopropyl).

Advanced Research: Addressing Data Reproducibility

Q: How can conflicting results in biological assays or synthetic yields be systematically resolved? A:

  • Standardized protocols : Adopt identical reaction conditions (e.g., reflux time, solvent ratios) as in and .
  • Orthogonal assays : Validate kinase inhibition via both radiometric and fluorescence-based methods.
  • Collaborative validation : Share samples with independent labs to confirm activity (e.g., ’s multi-year collaborative framework) .

Basic Research: Analytical Method Development

Q: What HPLC/MS conditions are optimal for quantifying this compound in complex matrices? A:

  • Column : C18 (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient.
  • Ionization : ESI+ at 3.5 kV for protonation of piperazine and pyrimidine groups.
  • Internal standards : Use deuterated analogs (e.g., CD3_3-ethyl) to correct for matrix effects ( ’s isotopic data) .

Advanced Research: Mechanistic Elucidation

Q: How can researchers determine whether the compound’s activity is due to target binding or off-pathway effects? A:

  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein melting shifts.
  • CRISPR knockouts : Delete putative targets (e.g., kinases) and assess residual activity (’s gene-editing approach) .
  • Metabolomics : Profile downstream metabolites via LC-QTOF to identify off-target pathways.

Advanced Research: Integrating Findings into Broader Context

Q: How should researchers link this compound’s properties to existing theories of heterocyclic drug design? A:

  • Conceptual frameworks : Align with "molecular hybridization" theory (e.g., merging pyrimidine and thiazine pharmacophores) as in .
  • Comparative studies : Benchmark against FDA-approved drugs with similar cores (e.g., dasatinib’s thiazole motif vs. This compound’s thiazine).
  • Review literature gaps : Address unresolved questions in ’s proposal guidelines (e.g., optimizing bioavailability) .

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